(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
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Overview
Description
(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 6-sulfamoylbenzo[d]thiazole, and methyl 4-formylbenzoate. The key steps in the synthesis include:
Formation of the benzo[d]thiazole ring: This is achieved by reacting 2-methoxyethylamine with a suitable precursor to form the benzo[d]thiazole core.
Introduction of the sulfonamide group: This involves the sulfonation of the benzo[d]thiazole ring to introduce the sulfamoyl group.
Condensation reaction: The final step involves the condensation of the benzo[d]thiazole derivative with methyl 4-formylbenzoate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, it may have applications in the treatment of bacterial infections due to its antibacterial properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as semiconductors for plastic electronics
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound may also disrupt bacterial cell wall synthesis, contributing to its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine
- 6-bromobenzo[d]thiazol-2(3H)-one
- Imidazo[2,1-b]thiazole derivatives
Uniqueness
(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-27-10-9-22-15-8-7-14(30(20,25)26)11-16(15)29-19(22)21-17(23)12-3-5-13(6-4-12)18(24)28-2/h3-8,11H,9-10H2,1-2H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXVUMVICUUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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